4-Bromo-2-fluoro-3-methoxybenzoyl chloride
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Overview
Description
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-bromo-2-fluoro-3-methoxybenzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Hydrolysis: Water or aqueous solutions of bases or acids are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromo-2-fluoro-3-methoxybenzoic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzoyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoyl Chloride: Similar structure but lacks the methoxy group.
4-Bromo-3-fluoro-2-methylbenzene: Similar structure but has a methyl group instead of a methoxy group.
4-Bromobenzotrifluoride: Similar structure but has trifluoromethyl group instead of methoxy and fluorine groups.
Uniqueness
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a versatile intermediate for the synthesis of a wide range of compounds.
Biological Activity
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an aromatic compound notable for its unique structural features, which include a benzoyl chloride functional group and halogen substituents. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies that highlight its potential applications in medicinal chemistry.
Antimicrobial Properties
Compounds structurally similar to this compound have been investigated for their antimicrobial properties. For instance, derivatives of benzoyl chlorides have shown promise as antimicrobial agents, suggesting that this compound could exhibit similar activity due to its structural characteristics.
Anticancer Potential
Research into benzoyl chloride derivatives has also indicated potential anticancer activity. A study on related compounds revealed that they exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, which is critical for cancer cell division. While direct studies on this compound are lacking, its structural analogs offer a basis for hypothesizing similar biological activities .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with related compounds is useful. The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-2-fluoro-3-methoxybenzoyl chloride | C9H7ClF O | Chlorine instead of bromine |
5-Bromo-2-fluoro-3-methoxybenzoyl chloride | C9H7BrF O | Bromine at the fifth position |
4-Bromo-3-fluorobenzoyl chloride | C8H6BrF Cl | Fluorine at the meta position |
The unique combination of bromine and fluorine substituents in this compound may influence its reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, research into structurally analogous compounds provides valuable insights. For example, studies on benzyl derivatives have shown varying degrees of antimicrobial and anticancer activities, often linked to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes .
In one notable study, compounds derived from similar structures demonstrated significant inhibition against various cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy .
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 |
InChI Key |
IORWQGDPULAYLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)Br |
Origin of Product |
United States |
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